molecular formula C14H27ClN4O2 B12750035 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride CAS No. 80712-52-3

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride

Cat. No.: B12750035
CAS No.: 80712-52-3
M. Wt: 318.84 g/mol
InChI Key: YNUAGBURUIUSOL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid derivative.

    N-Methylation:

    Addition of the dimethylaminocarbonyl group: This step involves the reaction with dimethylamine and a carbonyl source.

    Introduction of the 3-methyl-2-butenyl group: This can be achieved through alkylation reactions.

    Formation of the monohydrochloride salt: The final step involves the reaction with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield amines.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1

Properties

CAS No.

80712-52-3

Molecular Formula

C14H27ClN4O2

Molecular Weight

318.84 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-(3-methylbut-2-enyl)piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C14H26N4O2.ClH/c1-12(2)6-7-17-8-10-18(11-9-17)14(20)16(5)13(19)15(3)4;/h6H,7-11H2,1-5H3;1H

InChI Key

YNUAGBURUIUSOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCN(CC1)C(=O)N(C)C(=O)N(C)C)C.Cl

Origin of Product

United States

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